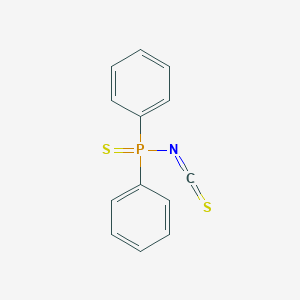

Diphenylphosphinothioyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diphenylphosphinothioyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C13H10NPS2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

General Reactivity of Isothiocyanates

Isothiocyanates (R–N=C=S) are highly electrophilic due to the electron-deficient carbon in the isothiocyanate group. Their reactivity typically involves nucleophilic attack at the carbon or sulfur atoms, leading to thiourea formation, cycloadditions, or desulfurization reactions .

Key Reaction Pathways:

-

Thiourea Formation : Reaction with primary or secondary amines yields thiourea derivatives.

R N C S R NH2→R NH C S NH R

Example: Ethyl isothiocyanate reacts with amines to form stable thioureas . -

Hydrolysis : Isothiocyanates hydrolyze in aqueous conditions to amines and carbonyl sulfide.

R N C S H2O→R NH2+COS

This reaction is pH-dependent and slower in neutral conditions . -

Cycloadditions : Participation in [4+2] cycloadditions with dienes or other electron-rich systems .

Phosphinothioyl Group Reactivity

The diphenylphosphinothioyl (–P(S)Ph2) group is a thiophosphoryl derivative known for its ability to act as a ligand or participate in phosphorylation reactions. While not directly studied in the provided sources, analogous compounds (e.g., diphenylphosphine oxides) suggest potential reactivity:

-

Nucleophilic Substitution : The sulfur atom in the P=S group may undergo substitution with nucleophiles (e.g., alcohols, thiols) .

-

Coordination Chemistry : Phosphinothioyl groups can coordinate to transition metals, influencing catalytic activity .

Hypothetical Reactions of Diphenylphosphinothioyl Isothiocyanate

Combining the reactivity of isothiocyanates and phosphinothioyl groups, the following reactions are plausible:

Thiourea Formation with Amines

Reaction with amines would yield thioureas with a phosphinothioyl substituent:

Ph2P S N C S R NH2→Ph2P S NH C S NH R

Example : Similar to phenyl isothiocyanate (PITC), which forms stable lysine adducts in biological systems .

Desulfurization Reactions

Desulfurizing agents like di-tert-butyl dicarbonate (Boc2O) or DMT/NMM/TsO− could cleave the isothiocyanate group, forming phosphinothioyl amines or carbodiimides :

Ph2P S N C S Boc2O→Ph2P S NH2+COS

Phosphorylation of Biomolecules

The phosphinothioyl group might react with thiols or hydroxyl groups in proteins or DNA, analogous to other thiophosphoryl agents .

Comparative Analysis with Related Compounds

Research Gaps and Recommendations

The provided sources lack direct data on this compound. Future studies could explore:

-

Synthesis : Using dithiocarbamate salt decomposition or phosphine-mediated catalysis .

-

Biological Screening : Testing for tubulin polymerization inhibition or HDAC modulation, as seen in other isothiocyanates .

-

Mechanistic Studies : Elucidating the role of the phosphinothioyl group in reactivity using DFT calculations .

Propriétés

Numéro CAS |

16523-56-1 |

|---|---|

Formule moléculaire |

C13H10NPS2 |

Poids moléculaire |

275.3 g/mol |

Nom IUPAC |

isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |

Clé InChI |

BURBFXMRJHUQTI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |

SMILES canonique |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |

Synonymes |

Diphenylphosphinothioyl isothiocyanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.